1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol is an organic compound with a complex structure that includes allyl, ethoxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzylamine derivative with an appropriate allyl halide, followed by the introduction of ethoxy and methoxy groups through etherification reactions. The final step often involves the reduction of a nitro or imine intermediate to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The nitro or imine intermediates can be reduced to amines.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the allyl group may participate in covalent bonding with active site residues, while the ethoxy and methoxy groups enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol
- 1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-butanol
Uniqueness
1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and biochemical research.
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
1-[(4-ethoxy-3-methoxy-5-prop-2-enylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C16H25NO3/c1-5-7-14-8-13(11-17-10-12(3)18)9-15(19-4)16(14)20-6-2/h5,8-9,12,17-18H,1,6-7,10-11H2,2-4H3 |
InChI Key |
PFSHMVKISORROQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CNCC(C)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.